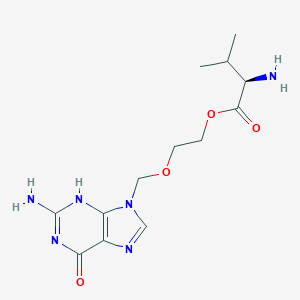

D-Valacyclovir

Vue d'ensemble

Description

D-Valacyclovir is a valine ester prodrug of acyclovir, an antiviral medication used to treat infections caused by herpes viruses, including herpes simplex virus types 1 and 2, varicella-zoster virus, and Epstein-Barr virus . It is rapidly converted into acyclovir in the body, which inhibits viral DNA synthesis, thereby preventing the virus from multiplying and spreading .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Valacyclovir involves the esterification of acyclovir with L-valine. The process typically includes the following steps:

Activation of Acyclovir: Acyclovir is activated by converting it into its reactive intermediate, usually through the use of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Esterification: The activated acyclovir is then reacted with L-valine in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of acyclovir and L-valine are reacted in industrial reactors.

Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, particularly with strong oxidizing agents like permanganate.

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form acyclovir and L-valine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in alkaline conditions is commonly used for oxidation reactions.

Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.

Major Products:

Oxidation Products: Formylmethyl 2-amino-3-methylbutanoate and 2-amino-9-(hydroxymethyl)-1H-purin-6(9H)-one.

Hydrolysis Products: Acyclovir and L-valine.

Applications De Recherche Scientifique

Pharmacological Profile

D-Valacyclovir is an ester of acyclovir and the amino acid L-valine. This modification enhances the oral bioavailability of acyclovir, making it a more effective treatment option for herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections. The bioavailability of acyclovir after valacyclovir administration ranges from 54% to 70%, significantly higher than the 15-30% achieved with oral acyclovir alone .

The drug is indicated for:

- Cold Sores (Herpes Labialis)

- Genital Herpes : Treatment and suppression in immunocompetent and HIV-infected patients.

- Herpes Zoster : Effective in reducing the duration and severity of shingles.

- Prevention of Cytomegalovirus (CMV) Infection : Particularly in transplant patients .

Treatment of Herpes Simplex Virus Infections

Valacyclovir has been shown to be effective for both initial and recurrent episodes of genital herpes. A study demonstrated that a one-day treatment regimen could significantly reduce the duration of cold sore episodes compared to placebo .

Suppression Therapy

Long-term use of valacyclovir for suppressing HSV infections has been well-documented. Clinical trials involving over 3000 participants showed that daily administration effectively reduced the frequency of outbreaks and was well tolerated over extended periods .

Herpes Zoster Management

Valacyclovir is also prescribed for managing herpes zoster (shingles). It has been found to decrease the duration of pain and the risk of postherpetic neuralgia when administered early in the course of the disease .

Prevention of CMV Infection

In transplant patients, valacyclovir has been used as a prophylactic measure against CMV infection, showing comparable efficacy to intravenous ganciclovir while being easier to administer .

Neurotoxicity Cases

Several case studies have reported neurological side effects associated with valacyclovir, particularly in patients with renal impairment. For instance:

- A 24-year-old female on peritoneal dialysis developed confusion and tremors after starting valacyclovir for genital herpes. Upon discontinuation, her symptoms improved significantly within days .

- A 73-year-old woman with Alzheimer's experienced severe cognitive decline after initiating valacyclovir for herpes zoster but regained function after stopping the medication .

These cases underscore the importance of monitoring renal function and adjusting dosages accordingly to prevent toxicity.

Efficacy Data Table

Mécanisme D'action

D-Valacyclovir is rapidly converted to acyclovir in the body by intestinal and hepatic metabolism . Acyclovir is then phosphorylated by viral thymidine kinase to acyclovir monophosphate, which is further converted to acyclovir triphosphate by cellular enzymes . Acyclovir triphosphate inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for viral DNA polymerase and being incorporated into viral DNA, leading to chain termination .

Comparaison Avec Des Composés Similaires

Acyclovir: The parent compound of D-Valacyclovir, used to treat similar viral infections but with lower bioavailability.

Famciclovir: Another antiviral prodrug that is converted to penciclovir in the body.

Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.

Uniqueness of this compound: this compound offers improved bioavailability compared to acyclovir, allowing for less frequent dosing and better patient compliance . Its rapid conversion to acyclovir and subsequent inhibition of viral DNA synthesis make it a highly effective antiviral agent .

Activité Biologique

D-Valacyclovir, a prodrug of acyclovir, exhibits significant antiviral activity against various herpesviruses, including Herpes Simplex Virus (HSV), Varicella Zoster Virus (VZV), and Epstein-Barr Virus (EBV). This article explores the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, clinical efficacy, and case studies highlighting its therapeutic applications and potential toxicities.

Pharmacokinetics

This compound is rapidly converted to acyclovir and valine in the body, primarily by the enzyme valacyclovir hydrolase. This conversion enhances the bioavailability of acyclovir, which is crucial for effective antiviral therapy. Studies indicate that the mean bioavailability of acyclovir after administering this compound is approximately 54.2% , compared to 15-30% with oral acyclovir alone .

Table 1: Pharmacokinetic Comparison

| Parameter | This compound | Acyclovir |

|---|---|---|

| Bioavailability | 54.2% | 15-30% |

| C_max (ng/mL) | Higher with this compound | Lower with Acyclovir |

| AUC (ng·h/mL) | Significantly increased | Lower |

The antiviral activity of this compound is primarily attributed to its metabolite, acyclovir. The mechanisms include:

- Competitive Inhibition : Acyclovir competes with deoxyguanosine for viral DNA polymerase.

- Incorporation into Viral DNA : Once phosphorylated to its active triphosphate form, acyclovir gets incorporated into viral DNA, leading to chain termination.

- Selective Activation : The initial phosphorylation step requires the viral enzyme thymidine kinase (TK), which is present only in infected cells, providing a selective mechanism against virus-infected cells .

Clinical Efficacy

Clinical studies have demonstrated that this compound significantly reduces the frequency and severity of herpesvirus infections. For instance, a large-scale trial indicated that patients receiving this compound had a 69% reduction in recurrence rates compared to placebo . Another study highlighted its efficacy in reducing viral shedding in saliva among participants undergoing stress .

Case Studies

- Valacyclovir Neurotoxicity : A case study documented a patient undergoing peritoneal dialysis who developed neurotoxicity associated with unadjusted doses of valacyclovir. The patient presented with pseudobulbar affect but showed improvement after adjusting the dosage and enhancing drug clearance through dialysis .

- Antiviral Treatment in Extreme Environments : Research involving astronauts indicated that prophylactic administration of valacyclovir reduced EBV viral loads by over 24-fold , demonstrating its potential utility in high-stress environments .

Safety Profile and Toxicity

While this compound is generally well-tolerated, there are reports of adverse effects, particularly neurotoxicity in patients with renal impairment. Adjusting dosage based on renal function is crucial to minimize risks .

Table 2: Reported Adverse Effects

| Adverse Effect | Description |

|---|---|

| Neurotoxicity | Emotional lability; pseudobulbar affect |

| Gastrointestinal issues | Nausea, diarrhea |

| Skin reactions | Rash |

Analyse Des Réactions Chimiques

Key Reaction Conditions

-

Coupling Reaction : Acyclovir reacts with N-Cbz-L-valine in DMF using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). At elevated temperatures (60°C), racemization increases, yielding 3–4% D-isomer (D-Valacyclovir) alongside the target L-isomer .

-

Temperature Dependency :

Reaction Temperature (°C) D-Isomer Content (%) -10 to -5 1.0 25–30 2.6–3.0 85 (during distillation) Up to 3.2 -

Scale-Up Challenges : Industrial-scale synthesis (>50 kg batches) exacerbates racemization, with D-isomer content rising to 2.6–3.0% due to prolonged DMF exposure at high temperatures .

Purification Strategies

-

Solvent systems (e.g., water/ethanol mixtures) reduce D-isomer content to <1% in lab-scale processes .

-

Resin-based palladium trapping (e.g., T-63 resin) minimizes residual Pd content (<10 ppm) during hydrogenolysis of protective groups .

Oxidative Degradation Pathways

This compound undergoes oxidation in alkaline permanganate (MnO₄⁻) solutions, following second-order kinetics. Key insights:

Reaction Mechanism

-

Intermediate Formation : A Mn(VII)-D-Valacyclovir complex precedes oxidation.

-

Products :

Kinetic Parameters

| Parameter | Value |

|---|---|

| Activation Energy () | 39 ± 2 kJ/mol |

| Entropy Change (ΔS^≠) | -165 ± 8 J/K·mol |

| Rate Enhancement Factors | Alkali concentration, temperature |

Metabolic Activation and Biotransformation

This compound is a prodrug hydrolyzed to acyclovir, albeit with potential stereochemical influences on efficacy:

Enzymatic Hydrolysis

-

Primary Pathway : Intestinal/hepatic esterases cleave the valine ester, releasing acyclovir and D-valine .

-

Bioavailability : this compound’s oral bioavailability (~55%) mirrors L-valacyclovir but may exhibit altered tissue distribution .

Secondary Metabolism

Acyclovir derived from this compound undergoes:

-

Oxidation : Via aldehyde oxidase (8–10%) and alcohol dehydrogenase, forming 8-hydroxy-acyclovir (8-OH-ACV) and carboxymethoxymethyl guanine (CMMG) .

-

Renal Excretion : 85% of acyclovir is eliminated unchanged, with a plasma half-life of 2.5–3.3 hours .

Stability Under Thermal and pH Stress

-

Thermal Degradation : Prolonged heating (>85°C) during synthesis or storage accelerates racemization and decomposition .

-

pH Sensitivity : Stable at pH 4–6 but degrades in strongly acidic/basic conditions, forming guanine derivatives .

Comparative Pharmacokinetics

While this compound shares metabolic pathways with L-valacyclovir, its stereochemistry may reduce binding affinity to viral thymidine kinase, limiting antiviral activity . Clinical data on D-isomer-specific pharmacokinetics remain sparse, necessitating further study.

Propriétés

IUPAC Name |

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDOVUKNUBWVHOX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142963-60-8 | |

| Record name | Valacyclovir, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VALACYCLOVIR, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S9ACT5D06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.